molecular formula C19H16FN3O3 B14967559 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-N-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B14967559
M. Wt: 353.3 g/mol
InChI Key: PNUKEGAUKMLQDY-UHFFFAOYSA-N
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Description

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.

    Introduction of the Carbamoyl Group: This step involves the reaction of the quinoline derivative with 4-fluorophenyl isocyanate to introduce the carbamoyl group.

    Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as 4-hydroxy-2-quinolones and 4-alkylquinolines share a similar quinoline core.

    Carbamoyl Derivatives: Compounds like N-phenylcarbamoyl derivatives have similar functional groups.

Uniqueness

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-METHYL-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE is unique due to the combination of its quinoline core and the specific functional groups attached to it. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-methyl-2-oxoquinoline-4-carboxamide

InChI

InChI=1S/C19H16FN3O3/c1-21-19(26)15-10-18(25)23(16-5-3-2-4-14(15)16)11-17(24)22-13-8-6-12(20)7-9-13/h2-10H,11H2,1H3,(H,21,26)(H,22,24)

InChI Key

PNUKEGAUKMLQDY-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=O)N(C2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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